molecular formula C22H27NO5 B4075428 Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane

Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane

Cat. No.: B4075428
M. Wt: 385.5 g/mol
InChI Key: QFRWOZMEXHOXDF-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a phenyl-substituted azepaneIt is a white crystalline solid that forms a colorless solution in water . The compound 1-[2-(2-phenylphenoxy)ethyl]azepane is an azepane derivative, which is a seven-membered nitrogen-containing heterocycle with a phenyl group attached to it.

Preparation Methods

The synthesis of oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane involves multiple steps. The initial step typically involves the preparation of oxalic acid through the oxidation of carbohydrates or glucose using nitric acid. The azepane derivative can be synthesized through a series of reactions starting from phenyl-substituted precursors. The final step involves the coupling of oxalic acid with the azepane derivative under controlled conditions to form the desired compound .

Industrial production methods for oxalic acid typically involve the oxidation of carbohydrates using nitric acid or the reaction of carbon monoxide with sodium hydroxide to form sodium oxalate, which is then acidified to produce oxalic acid . The production of 1-[2-(2-phenylphenoxy)ethyl]azepane on an industrial scale would require optimization of the synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxalic acid can be oxidized by permanganate in an autocatalytic reaction, and it decomposes into carbon dioxide and formic acid upon heating . The azepane derivative can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane has various scientific research applications. In chemistry, it can be used as a reagent for the synthesis of other complex organic compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and proteins. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease processes. In industry, it may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane involves its interaction with molecular targets such as enzymes and proteins. Oxalic acid can act as a reducing agent and participate in redox reactions, while the azepane derivative can interact with biological molecules through its nitrogen atom and phenyl group. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting enzyme activity or modulating signaling pathways .

Comparison with Similar Compounds

Oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane can be compared with other similar compounds, such as oxalyl chloride, disodium oxalate, and calcium oxalate. These compounds share the oxalic acid moiety but differ in their chemical structure and properties. For example, oxalyl chloride is a reactive acyl chloride used in organic synthesis, while disodium oxalate and calcium oxalate are salts of oxalic acid with different solubility and reactivity profiles .

The uniqueness of this compound lies in its combination of the oxalic acid moiety with a phenyl-substituted azepane, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

oxalic acid;1-[2-(2-phenylphenoxy)ethyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.C2H2O4/c1-2-9-15-21(14-8-1)16-17-22-20-13-7-6-12-19(20)18-10-4-3-5-11-18;3-1(4)2(5)6/h3-7,10-13H,1-2,8-9,14-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWOZMEXHOXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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